8-Bromo-5-methoxyquinoline-3,4-diamine
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Overview
Description
8-Bromo-5-methoxyquinoline-3,4-diamine is a chemical compound with the molecular formula C₁₀H₁₀BrN₃O and a molecular weight of 268.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a methoxy group, and two amine groups attached to a quinoline ring.
Preparation Methods
The synthesis of 8-Bromo-5-methoxyquinoline-3,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and pH . Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.
Chemical Reactions Analysis
8-Bromo-5-methoxyquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced quinoline compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Bromo-5-methoxyquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxyquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
8-Bromo-5-methoxyquinoline-3,4-diamine can be compared with other quinoline derivatives such as:
8-Bromo-5-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
4-Bromo-8-methoxyquinoline: Similar but with the bromine and methoxy groups at different positions.
8-Bromo-2,4-dichloroquinazoline: A quinazoline derivative with bromine and chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrN3O |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
8-bromo-5-methoxyquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-7-3-2-5(11)10-8(7)9(13)6(12)4-14-10/h2-4H,12H2,1H3,(H2,13,14) |
InChI Key |
WETNXHXMGPFSDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=NC2=C(C=C1)Br)N)N |
Origin of Product |
United States |
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